Chemical structure and physical properties of (3,4-Bis(methylthio)phenyl)hydrazine
Chemical structure and physical properties of (3,4-Bis(methylthio)phenyl)hydrazine
An in-depth technical analysis of (3,4-Bis(methylthio)phenyl)hydrazine requires a rigorous examination of its structural nuances, physical properties, and its utility as a high-value building block in organic synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors, focusing instead on the mechanistic causality that dictates this compound's behavior in the laboratory, particularly in the synthesis of complex heterocycles like indoles and pyrazoles.
Chemical Identity and Structural Analysis
(3,4-Bis(methylthio)phenyl)hydrazine (CAS: 1804205-60-4) is a specialized arylhydrazine derivative characterized by a phenyl ring substituted with two electron-donating methylthio (–SCH₃) groups at the 3- and 4-positions.
The structural architecture of this molecule dictates its unique reactivity profile:
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Electronic Effects: The methylthio groups exert a strong +M (resonance donating) effect, which significantly increases the electron density of the aromatic ring. This makes the ring highly susceptible to electrophilic attack but also stabilizes intermediate radical or cationic species during complex rearrangements.
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Nucleophilicity: The terminal nitrogen of the hydrazine moiety (–NH-NH₂) is a potent alpha-effect nucleophile. It readily condenses with carbonyl compounds (aldehydes and ketones) to form arylhydrazones, the critical first step in various heterocyclic syntheses.
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Regioselective Directing Effects: In cyclization reactions (such as the Fischer Indole Synthesis), the asymmetric placement of the bulky methylthio groups at the 3- and 4-positions creates a strong steric bias. Cyclization preferentially occurs at the less hindered 6-position of the phenyl ring, rather than the sterically congested 2-position.
Physical and Chemical Properties
The physical properties of (3,4-Bis(methylthio)phenyl)hydrazine are heavily influenced by its sulfur-rich composition. The free base is prone to rapid oxidation in the presence of atmospheric oxygen and light, often degrading into dark, tarry byproducts. Consequently, it is almost exclusively synthesized, stored, and utilized as a hydrochloride salt to ensure bench stability [1].
Table 1: Quantitative Data and Predicted Physicochemical Properties
| Property | Value |
| IUPAC Name | [3,4-bis(methylsulfanyl)phenyl]hydrazine |
| CAS Registry Number | 1804205-60-4 |
| Molecular Formula | C₈H₁₂N₂S₂ |
| Molecular Weight | 200.32 g/mol |
| Hydrogen Bond Donors | 3 (as free base) |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 88.3 Ų |
| Physical State | Solid (Isolated as Hydrochloride Salt) |
| Solubility Profile | Soluble in DMSO, DMF, Methanol; Insoluble in Water |
Synthetic Workflow: Diazotization and Reduction
The most robust method for synthesizing (3,4-Bis(methylthio)phenyl)hydrazine is the classical diazotization of 3,4-bis(methylthio)aniline, followed by immediate reduction.
Causality in Reagent Selection: While sodium sulfite (Na₂SO₃) is a common, milder reducing agent for diazonium salts, it is sub-optimal here. The electron-rich nature of the bis(methylthio)phenyl ring makes the intermediate diazonium salt highly reactive and prone to side-reactions (e.g., azo coupling). Therefore, Tin(II) chloride (SnCl₂) in concentrated HCl is the superior choice [2]. SnCl₂ provides a rapid, aggressive electron transfer that immediately traps the diazonium species, driving the reaction to the hydrazine hydrochloride salt before degradation can occur.
Protocol 1: Synthesis of (3,4-Bis(methylthio)phenyl)hydrazine Hydrochloride
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Diazotization: Suspend 3,4-bis(methylthio)aniline (1.0 equiv) in concentrated HCl (5.0 volumes) and cool to -5 °C to 0 °C using an ice-salt bath.
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Nitrosation: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 equiv) dropwise over 30 minutes. Maintain the internal temperature strictly below 0 °C to prevent phenol formation. Stir for an additional 30 minutes.
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Reduction: In a separate flask, dissolve SnCl₂·2H₂O (3.0 equiv) in concentrated HCl and cool to 0 °C.
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Quenching: Transfer the cold diazonium solution dropwise into the vigorously stirred SnCl₂ solution. A thick precipitate will form almost immediately.
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Isolation: Stir the suspension for 2 hours at room temperature. Filter the solid under a vacuum, wash sequentially with cold brine and diethyl ether, and dry under a high vacuum to yield the hydrazine hydrochloride salt.
Workflow for the SnCl2-mediated synthesis of the arylhydrazine hydrochloride salt.
Applications in Drug Discovery: The Fischer Indole Synthesis
Arylhydrazines are the cornerstone of the Fischer Indole Synthesis , one of the most powerful methodologies for constructing the indole core found in countless pharmaceuticals [3]. When (3,4-Bis(methylthio)phenyl)hydrazine is reacted with a ketone, it yields a sulfur-rich indole scaffold.
Mechanistic Insight & Regioselectivity: The reaction proceeds via an arylhydrazone intermediate, which tautomerizes to an ene-hydrazine. The critical step is a [3,3]-sigmatropic rearrangement. Because the 3- and 4-positions of our starting material are occupied by methylthio groups, the [3,3]-rearrangement is sterically directed away from the C2 position (adjacent to the C3-SCH₃ group) and exclusively toward the C6 position. This regioselective cascade reliably produces 5,6-bis(methylthio)indole derivatives.
Protocol 2: Fischer Indole Synthesis Workflow
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Hydrazone Formation: Combine (3,4-Bis(methylthio)phenyl)hydrazine hydrochloride (1.0 equiv) and the target ketone (1.1 equiv) in absolute ethanol. Reflux for 2 hours to form the arylhydrazone.
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Solvent Exchange: Concentrate the mixture under reduced pressure to remove ethanol.
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Acid-Catalyzed Cyclization: Dissolve the crude hydrazone in glacial acetic acid or a Lewis acid solvent system (e.g., ZnCl₂ in toluene). Heat to 90–110 °C for 4–6 hours. The acid catalyzes the tautomerization and subsequent [3,3]-sigmatropic rearrangement.
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Rearomatization and Cleavage: The resulting diimine undergoes intramolecular nucleophilic attack and loss of ammonia (NH₃) to achieve rearomatization, yielding the stable indole core.
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Purification: Neutralize the reaction mixture with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel flash chromatography.
Mechanistic pathway of the Fischer Indole Synthesis highlighting the sigmatropic rearrangement.
Analytical Characterization Standards
To validate the integrity of the synthesized (3,4-Bis(methylthio)phenyl)hydrazine, rigorous analytical characterization is required:
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¹H NMR (DMSO-d₆): Look for the distinct singlet resonances of the two methylthio groups around δ 2.3 - 2.5 ppm. The aromatic region will display a characteristic AMX or ABX spin system depending on the exact electronic environment, typically showing two doublets and a doublet of doublets. The hydrazine protons (–NH-NH₃⁺) will appear as broad exchangeable singlets far downfield (often >8.0 ppm in the salt form).
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LC-MS (ESI+): The free base will show a strong[M+H]⁺ molecular ion peak at m/z 201.0.
References
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Chemsrc. "(3,4-Bis(methylthio)phenyl)hydrazine | CAS#:1804205-60-4 Chemical Properties and Structure." Chemsrc Database, 2024.[Link]
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Hughes, D. L. "Progress in the Fischer Indole Reaction. A Review." Organic Preparations and Procedures International, vol. 25, no. 6, 1993, pp. 607-632. Taylor & Francis.[Link]
